![molecular formula C18H19N5O3 B353041 4-(3,4,5-三甲氧基苯基)-1,4-二氢[1,3,5]三嗪并[1,2-a]苯并咪唑-2-胺 CAS No. 306735-68-2](/img/structure/B353041.png)

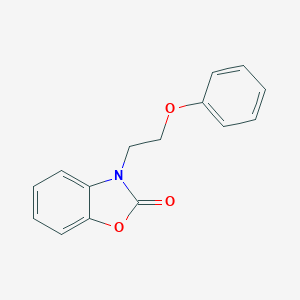

4-(3,4,5-三甲氧基苯基)-1,4-二氢[1,3,5]三嗪并[1,2-a]苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

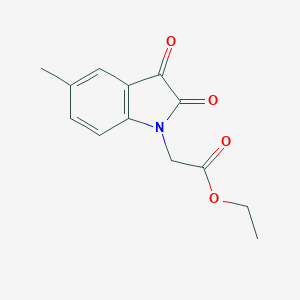

The compound is a derivative of 1,3,5-triazino[1,2-a]benzimidazol-2-amine . These types of compounds are often investigated for their biological activity .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 2-benzimidazolylguanidine with various reactants . For example, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve prototropic tautomerism . According to NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .科学研究应用

Antifungal and Anticancer Applications

1,2,4-Triazine derivatives have been reported to possess a broad spectrum of biological activities including antifungal and anticancer . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Anti-HIV and Anti-inflammatory Applications

These derivatives have also shown anti-HIV and anti-inflammatory activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity . The compounds were synthesized using microwave irradiation, which gave the desired products in less time, good yield, and higher purity . Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Analgesic and Antihypertensive Applications

1,2,4-Triazine derivatives have been reported to possess analgesic and antihypertensive activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Cardiotonic and Neuroleptic Applications

These derivatives have also shown cardiotonic and neuroleptic activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antiviral and Anti-protozoal Applications

1,2,4-Triazine derivatives have been found to exhibit antiviral and anti-protozoal activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Estrogen Receptor Modulators

1,2,4-Triazine derivatives have been reported to possess activities as estrogen receptor modulators . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimalarial Applications

These derivatives have also shown antimalarial activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Cyclin-Dependent Kinase Inhibitors

1,2,4-Triazine derivatives have been found to exhibit activities as cyclin-dependent kinase inhibitors . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antiparasitic Applications

These derivatives have also shown antiparasitic activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimicrobial Applications

1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity . The compounds were synthesized using microwave irradiation, which gave the desired products in less time, good yield, and higher purity . Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

属性

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHLDBRZPXOSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)

![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)

![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)

![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)

![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)